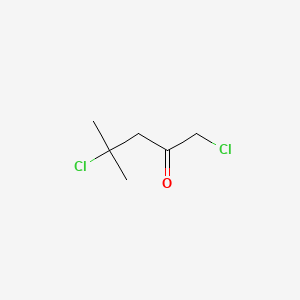
1,4-Dichloro-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-4-methylpentan-2-one is an organic compound with the molecular formula C6H10Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-4-methylpentan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentan-2-one (methyl isobutyl ketone) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form 1,4-dichloro-4-methylpentanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 1,4-dihydroxy-4-methylpentan-2-one.
Reduction: 1,4-dichloro-4-methylpentanol.
Oxidation: 1,4-dichloro-4-methylpentanoic acid.
Scientific Research Applications
1,4-Dichloro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-dichloro-4-methylpentan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-methylpentane: Similar structure but with chlorine atoms at different positions.
4-Methyl-2-pentanone: Lacks chlorine atoms, making it less reactive in certain reactions.
1,4-Dichloro-4-methylpentane: Similar but without the ketone functional group.
Uniqueness
1,4-Dichloro-4-methylpentan-2-one is unique due to the presence of both chlorine atoms and a ketone group, which imparts distinct reactivity and chemical properties. This combination makes it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C6H10Cl2O |
|---|---|
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1,4-dichloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,8)3-5(9)4-7/h3-4H2,1-2H3 |
InChI Key |
VUAMCWAERMLPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


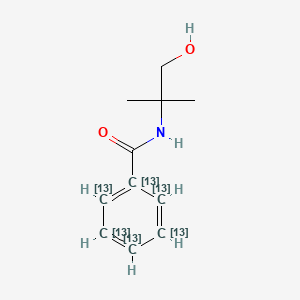
![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
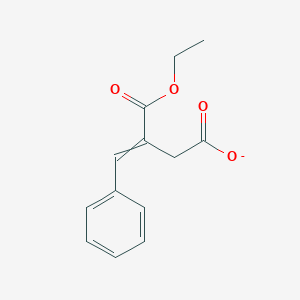
![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
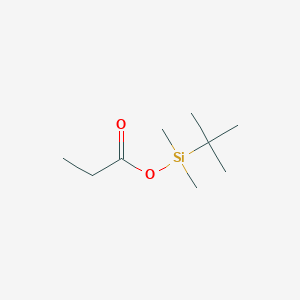
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
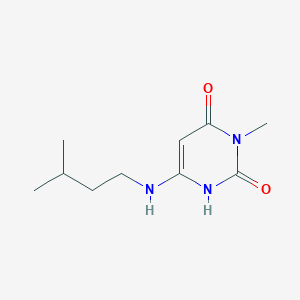
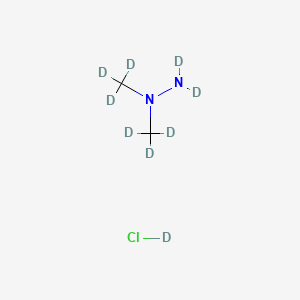
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
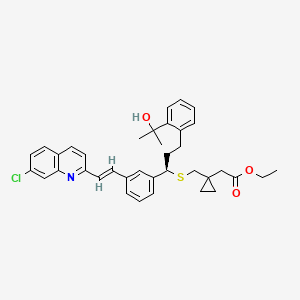

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
